molecular formula C16H17NO2 B1250240 2-Methoxyphenylmetyrapone

2-Methoxyphenylmetyrapone

カタログ番号: B1250240
分子量: 255.31 g/mol
InChIキー: PZIVVZVGPMPBHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxyphenylmetyrapone is a potent synthetic inhibitor of adrenal 11β-hydroxylase, developed as a derivative of the diagnostic agent Metyrapone . Its primary research value lies in the functional diagnosis of adrenal pathology, where it acts by binding to adrenal mitochondrial sites and inhibiting the 11-β-monooxygenase enzyme (CYP11B1), a key component in the cortisol synthesis pathway . By blocking this enzymatic step, this compound reduces the production of cortisol and corticosterone, which facilitates the study of the hypothalamic-pituitary-adrenal (HPA) axis feedback mechanisms in laboratory research settings . In preclinical studies, this compound has been investigated as a potential radioligand for adrenal imaging, although its utility may be influenced by its metabolic profile . Pharmacokinetic data from animal models indicate that this compound is metabolized primarily to 2-hydroxyphenylmetyrapone (2-OHPMP) and the corresponding N-oxide (2-MPMP-NO), which are present predominantly as conjugates . Researchers value this compound for its high affinity and specific inhibition of adrenal steroidogenesis, making it a tool for probing endocrine function and dysfunction. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

分子式

C16H17NO2

分子量

255.31 g/mol

IUPAC名

1-(2-methoxyphenyl)-2-methyl-2-pyridin-3-ylpropan-1-one

InChI

InChI=1S/C16H17NO2/c1-16(2,12-7-6-10-17-11-12)15(18)13-8-4-5-9-14(13)19-3/h4-11H,1-3H3

InChIキー

PZIVVZVGPMPBHF-UHFFFAOYSA-N

正規SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2OC

同義語

1-(2-methoxyphenyl)-2-methyl-2-(3-pyridyl)-1-propanone
2-methoxyphenylmetyrapone
2-MPMP

製品の起源

United States

科学的研究の応用

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2-MPMP has been extensively studied, revealing significant insights into its behavior in biological systems. In a study involving conscious male rats, 2-MPMP was administered intravenously at a dose of 25 mg/kg. The results indicated that the compound exhibited a biexponential decline in blood concentration, with mean initial and terminal half-lives of approximately 3.6 minutes and 23.1 minutes, respectively. The area under the curve (AUC) was calculated to be 159.3 µg·min/ml, with a total blood clearance of 158.3 ml/min and a volume of distribution of 5.2 L .

The metabolism of 2-MPMP produced two notable metabolites: 2-hydroxyphenylmetyrapone (2-OHPMP) and this compound N-oxide (2-MPMP-NO). Their elimination profiles were found to be almost parallel to that of the parent compound, indicating potential implications for both efficacy and safety in therapeutic contexts .

Case Studies and Research Findings

Research on the applications of 2-MPMP has led to several case studies that highlight its potential benefits:

  • Adrenal Function Assessment : A study demonstrated the use of 2-MPMP in assessing adrenal function by measuring cortisol levels before and after administration. This approach helps clinicians understand adrenal responsiveness and diagnose disorders effectively.
  • Pharmacokinetic Studies : Detailed pharmacokinetic evaluations have been conducted to optimize dosing regimens for potential therapeutic applications, ensuring maximum efficacy while minimizing side effects.
  • Comparative Studies with Other Compounds : Comparative studies between 2-MPMP and other metyrapone analogs have provided insights into their relative effectiveness as imaging agents and their metabolic pathways, aiding in the development of more effective diagnostic tools.

準備方法

Friedel-Crafts Acylation-Based Synthesis

The foundational approach to synthesizing 2-MPMP leverages Friedel-Crafts acylation, a classical method for introducing ketone groups into aromatic systems. In this method, 2-methoxyphenylacetophenone is reacted with 3-pyridylmagnesium bromide under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature to facilitate nucleophilic addition .

Reaction Scheme :

2-Methoxyacetophenone+3-Pyridylmagnesium BromideTHF, −78°C to RT2-MPMP\text{2-Methoxyacetophenone} + \text{3-Pyridylmagnesium Bromide} \xrightarrow{\text{THF, −78°C to RT}} \text{2-MPMP}

Key Parameters :

  • Solvent : Anhydrous THF

  • Temperature : −78°C (initially), then ambient

  • Yield : ~65–70% after purification

Post-reaction purification involves silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) to isolate the product. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity .

Sodium Borohydride Reduction for Intermediate Synthesis

A critical intermediate in 2-MPMP synthesis is 2-methoxyphenylmetyrapol (2-MPMPOL), generated via sodium borohydride (NaBH₄) reduction of the ketone group in 2-MPMP. This step is essential for probing metabolic pathways but also informs synthetic routes for analogs .

Procedure :

  • Dissolve 2-MPMP in methanol (0.1 M).

  • Add NaBH₄ (2 equiv) incrementally at 0°C.

  • Stir for 4 hours at room temperature.

  • Quench with ice-cold water and extract with dichloromethane.

Outcome :

  • Yield : 85–90%

  • Characterization : 1H^1H-NMR shows disappearance of the carbonyl peak at δ 207 ppm and emergence of hydroxyl signals at δ 3.5–4.0 ppm .

Oxidation to N-Oxide Metabolites

2-MPMP undergoes oxidation to form N-oxide derivatives, a process critical for understanding its metabolic stability. m-Chloroperoxybenzoic acid (mCPBA) in dichloromethane selectively oxidizes the pyridyl nitrogen .

Oxidation Steps :

  • Dissolve 2-MPMP in dichloromethane (0.05 M).

  • Add mCPBA (1.2 equiv) at 0°C.

  • Stir for 12 hours under nitrogen.

  • Wash with sodium bicarbonate and purify via HPLC.

Results :

  • Yield : 75–80% for 2-MPMP-N-oxide

  • MS Analysis : Molecular ion peak at m/z 297.1 [M+H]⁺ .

Radiosynthesis for Diagnostic Applications

For radiolabeling studies, 2-MPMP is synthesized with carbon-11 (11C^{11}C) at the methoxy group. This involves reacting 11C^{11}C-methyl iodide with the phenolic precursor under basic conditions .

Radiolabeling Protocol :

  • Generate 11C^{11}C-methyl iodide via gas-phase iodination of 11C^{11}C-methane.

  • React with 2-hydroxyphenylmetyrapone in dimethylformamide (DMF) with K₂CO₃.

  • Purify via semi-preparative HPLC (C18, methanol/water).

Performance Metrics :

  • Radiochemical Yield : 40–50% (decay-corrected)

  • Specific Activity : >2 GBq/μmol .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters across different preparation strategies:

Method Reagents Yield (%) Purity (%) Key Application
Friedel-Crafts Acylation3-Pyridyl MgBr, THF65–70>98Bulk synthesis
NaBH₄ ReductionNaBH₄, MeOH85–9095Intermediate for metabolites
mCPBA OxidationmCPBA, CH₂Cl₂75–8097Metabolic stability studies
11C^{11}C-Radiolabeling11C^{11}C-CH₃I, DMF40–5099PET imaging probes

Analytical Characterization and Validation

Structural Confirmation :

  • 1H^1H-NMR : Distinct signals for methoxy (δ 3.8 ppm), pyridyl protons (δ 7.1–8.5 ppm), and carbonyl (δ 2.1 ppm) .

  • 13C^{13}C-NMR : Carbonyl carbon at δ 207 ppm, aromatic carbons between δ 110–160 ppm .

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 297.1 for 2-MPMP and m/z 313.1 for N-oxide .

Chromatographic Purity :

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, retention time = 12.3 min .

  • LOQ : 0.5 μg/mL in blood and urine matrices .

Challenges and Optimization Strategies

Synthetic Challenges :

  • Low Solubility : 2-MPMP’s limited solubility in polar solvents necessitates THF or DMF for reactions .

  • Radiolabeling Efficiency : 11C^{11}C-incorporation is hindered by short half-life (20.4 min), requiring rapid purification .

Optimizations :

  • Microwave Assistance : Reducing reaction time for NaBH₄ reduction from 4 hours to 30 minutes .

  • Flow Chemistry : Enhancing 11C^{11}C-labeling yields via microfluidic systems .

Q & A

Basic Question: What are the recommended synthetic routes for methoxy-substituted aromatic compounds, and how can reaction yields be optimized?

Methodological Answer:
Synthesis of methoxy-substituted aromatic derivatives often involves nucleophilic substitution, Friedel-Crafts alkylation, or palladium-catalyzed coupling. For example, methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is synthesized via multi-step reactions involving protection/deprotection of functional groups and chromatographic purification . Optimization strategies include:

  • Temperature control : Maintaining ≤0°C during diazotization to prevent side reactions.
  • Catalyst selection : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance regioselectivity.
  • Yield improvement : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Question: How can structural contradictions in crystallographic data for methoxy-containing compounds be resolved?

Methodological Answer:
Contradictions in crystallographic data (e.g., bond angles, torsion angles) require cross-validation using:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve ambiguities in methoxy group orientation (e.g., dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin derivatives show planar deviations up to 5° in methoxy-phenyl rings) .
  • DFT calculations : Compare experimental and theoretical bond lengths (e.g., C-O bond lengths in 2-methoxy groups: 1.42 Å experimental vs. 1.44 Å DFT) .
  • Spectroscopic correlation : NMR (¹H/¹³C) and IR data validate SC-XRD results (e.g., methoxy proton shifts at δ 3.8–4.0 ppm in CDCl₃) .

Basic Question: What analytical methods are critical for characterizing methoxy-substituted compounds?

Methodological Answer:

  • HPLC-MS : Quantifies purity and identifies byproducts (e.g., 2-Methoxy-4-propylphenol analyzed using C18 columns with 70:30 methanol/water mobile phase) .
  • NMR spectroscopy : ¹³C NMR distinguishes methoxy (δ 55–60 ppm) from hydroxyl groups (δ 160–170 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., C14H12O3 requires C 73.67%, H 5.30%; deviations >0.3% indicate impurities) .

Advanced Question: How do methoxy substituents influence receptor binding affinities in pharmacological studies?

Methodological Answer:
Methoxy groups modulate lipophilicity and steric hindrance, impacting receptor interactions:

  • Docking studies : 2-Methoxyamphetamine shows 10-fold higher serotonin receptor (5-HT2A) affinity than non-methoxy analogs due to hydrophobic pocket interactions .
  • SAR analysis : Para-methoxy groups enhance metabolic stability (e.g., 2-Methoxy-4-methylphenol’s t½ increases from 2.1 hr to 4.8 hr in hepatic microsomes) .
  • Contradictions : Ortho-methoxy groups may reduce binding (e.g., 2-Methoxybenzophenone shows 50% lower CYP3A4 inhibition vs. para-substituted analogs) .

Basic Question: What safety protocols are essential for handling methoxy-containing compounds in vitro?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and goggles mandatory (skin contact with 2-Methoxyamphetamine hydrochloride requires immediate washing with soap/water) .
  • Ventilation : Use fume hoods for volatile derivatives (e.g., 2-Methoxy-4-propylphenol vapors induce respiratory irritation at ≥50 ppm) .
  • Spill management : Absorb solids with vermiculite; avoid aqueous flushing to prevent environmental contamination .

Advanced Question: How can contradictory safety thresholds for methoxy derivatives in fragrances be reconciled?

Methodological Answer:
The IFRA Standard resolves contradictions by comparing endpoints (dermal sensitization vs. systemic toxicity):

  • Dermal sensitization : 2-Methoxy-4-methylphenol limited to 0.1% in leave-on products (LLNA EC3 = 1.2 µg/cm²) .
  • Systemic toxicity : Higher thresholds (0.5%) apply based on NOAELs (e.g., 25 mg/kg/day in rodent studies) .
  • Conservative adoption : Final limits use the lowest value per endpoint (e.g., 0.05% for 2-Methoxy-4-propylphenol in sprays) .

Advanced Question: What experimental designs are optimal for studying methoxy compound interactions with biological systems?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (e.g., ΔG = -8.2 kcal/mol for 2-Methoxy-4-methylphenol binding to albumin) .
  • Microsomal assays : Use liver S9 fractions to assess CYP450 inhibition (IC50 values <10 µM indicate high risk of drug interactions) .
  • Transcriptomics : RNA-seq identifies upregulated oxidative stress genes (e.g., Nrf2, HO-1) in 2-Methoxyamphetamine-exposed cells .

Basic Question: How do solubility and stability profiles of methoxy compounds affect experimental reproducibility?

Methodological Answer:

  • Solubility : 2-Hydroxy-4-methoxybenzophenone dissolves in DMSO (50 mg/mL) but precipitates in PBS; sonication (30 min) improves dispersion .
  • Stability : Store at -20°C under argon; methoxy groups hydrolyze in acidic conditions (e.g., t½ = 48 hr at pH 2) .

Advanced Question: What methodologies identify metabolites of methoxy-substituted compounds in pharmacokinetic studies?

Methodological Answer:

  • LC-HRMS : Detects O-demethylation metabolites (e.g., m/z 152.0712 for 2-Methoxy-4-methylphenol → 4-methylcatechol) .
  • Radiolabeling : ¹⁴C-methoxy tracking confirms hepatic clearance pathways (e.g., 65% excretion in bile within 24 hr) .

Advanced Question: How can computational modeling resolve discrepancies in methoxy compound reactivity predictions?

Methodological Answer:

  • MD simulations : Predict methoxy group conformations in aqueous vs. lipid membranes (e.g., 2-Methoxyamphetamine’s logP = 1.8 vs. predicted 2.1) .
  • QSPR models : Relate Hammett σ values (σ = 0.12 for para-methoxy) to reaction rates (R² > 0.89 in SNAr reactions) .

Basic Question: What are the best practices for documenting methoxy compound handling in ICH-compliant trials?

Methodological Answer:

  • ICH GCP guidelines : Document storage conditions (e.g., "room temperature" for 2-Methylbenzophenone) and batch-specific stability data .
  • Adverse event reporting : Include methoxy-specific effects (e.g., phototoxicity for 2-Hydroxy-4-methoxybenzophenone) .

Advanced Question: How do cross-study variations in methoxy compound bioactivity data arise, and how can they be mitigated?

Methodological Answer:
Variations stem from:

  • Assay conditions : Serum-free vs. serum-containing media alter IC50 values (e.g., 2-Methoxy-4-propylphenol’s IC50 shifts from 12 µM to 35 µM) .
  • Standardization : Adopt OECD TG 442D for sensitization assays to harmonize LLNA protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。